![molecular formula C9H13FN2 B2399751 4-Fluoro-N2-isopropylbenzene-1,2-diamine CAS No. 1026934-69-9](/img/structure/B2399751.png)
4-Fluoro-N2-isopropylbenzene-1,2-diamine
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Overview
Description
4-Fluoro-N2-isopropylbenzene-1,2-diamine, also known as 4-Fluoro-2-isopropylaniline, is an organic compound with a wide range of applications in the scientific research community. It is an important building block for the synthesis of a variety of compounds, and has been used for the synthesis of drugs, dyes, and other organic compounds. 4-Fluoro-N2-isopropylbenzene-1,2-diamine is a colorless liquid and has a boiling point of 185-187°C. It is soluble in water, ethanol and other polar solvents.
Scientific Research Applications
- Schiff bases, like our compound, exhibit nonlinear optical (NLO) properties. These materials are crucial for optoelectronic devices, solar energy collectors, and clean energy technologies .
- Our compound could serve as a precursor for designing bifunctional catalysts with potential applications in asymmetric synthesis and catalysis .
- This derivative contains a reactive fluorine atom, which can be used for detecting and distinguishing between l- and d-amino acids .
- These derivatives are potential inhibitors of prostate cancer and may have broader applications in disease treatment .
Nonlinear Optical Materials
Bifunctional Organocatalysts
Determination of D-Amino Acids
Antimicrobial and Antitubercular Agents
Crystal Stabilization via Hydrogen Bonding
Safety and Hazards
Mechanism of Action
Target of Action
Benzene derivatives often interact with various enzymes and receptors in the body. The specific targets of “4-Fluoro-N2-isopropylbenzene-1,2-diamine” and “5-Fluoro-1-N-isopropylbenzene-1,2-diamine” would depend on their specific molecular structure and functional groups .
Mode of Action
Benzene derivatives can undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Biochemical Pathways
The specific biochemical pathways affected by these compounds would depend on their specific targets. Benzene derivatives can participate in a variety of biochemical reactions and pathways due to their aromatic nature .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of these compounds would depend on their specific molecular structure. Factors such as solubility, stability, and molecular size can influence their bioavailability .
Result of Action
The molecular and cellular effects of these compounds would depend on their specific targets and mode of action. They could potentially alter cellular processes, enzyme activities, or signaling pathways .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
properties
IUPAC Name |
4-fluoro-2-N-propan-2-ylbenzene-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6,12H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWKNKQHTOSTMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC(=C1)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-N2-isopropylbenzene-1,2-diamine |
Synthesis routes and methods
Procedure details
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